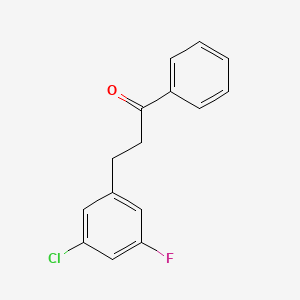

3-(3-Chloro-5-fluorophenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

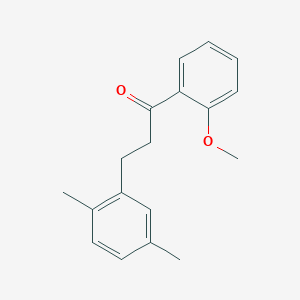

“3-(3-Chloro-5-fluorophenyl)propiophenone” is a chemical compound . It is a chiral compound that has been used as an antidepressant drug . It is a racemic mixture of two enantiomers, one of which is active and the other inactive .

Synthesis Analysis

The synthesis of “3-(3-Chloro-5-fluorophenyl)propiophenone” involves several steps . The compound is synthesized using phenylacetone and chlorine gas Cl2 as raw materials, aluminium trichloride as a catalyst, and 1,2-ethylene dichloride as a solvent . The processes include chloridization, low-temperature hydrolysis, water-washing and stratification, reduced pressure distillation, and rectification .Molecular Structure Analysis

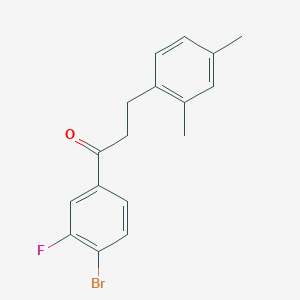

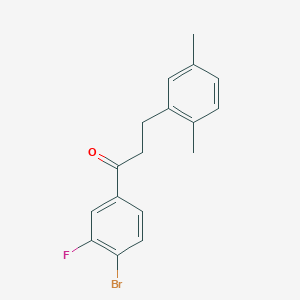

The molecular structure of “3-(3-Chloro-5-fluorophenyl)propiophenone” is represented by the linear formula C15H12ClFO . The InChI code for the compound is 1S/C15H12ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2 .Chemical Reactions Analysis

“3-(3-Chloro-5-fluorophenyl)propiophenone” can undergo several chemical reactions . For instance, it can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method .Aplicaciones Científicas De Investigación

Synthesis and Spectral Analysis : Researchers have used compounds similar to 3-(3-Chloro-5-fluorophenyl)propiophenone in the synthesis and spectral analysis of new chemical compounds. For example, Satheeshkumar et al. (2017) synthesized compounds from related benzophenones and studied their photophysical properties, FT-NMR spectra, and molecular electrostatic potential, which are crucial for understanding chemical reactivity (Satheeshkumar et al., 2017).

Copolymer Synthesis : Compounds with structures similar to 3-(3-Chloro-5-fluorophenyl)propiophenone have been used in the synthesis of novel copolymers. For instance, Kim et al. (1999) explored the synthesis and characterization of copolymers using trisubstituted ethylenes, which are relevant in materials science for creating new materials with unique properties (Kim et al., 1999).

Pharmacological Applications : The structure of 3-(3-Chloro-5-fluorophenyl)propiophenone is related to compounds studied for their pharmacological potential. Ikram et al. (2015) synthesized new derivatives based on thiophene and evaluated their biofilm inhibition and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).

Material Science : Compounds structurally related to 3-(3-Chloro-5-fluorophenyl)propiophenone have been used in material science for the development of new substances. For example, Allcock et al. (1991) studied the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, which are significant for developing new materials with specific properties (Allcock et al., 1991).

Analytical Chemistry : The compound has been involved in studies aiming to improve analytical methods in chemistry. Denton et al. (2017) developed a method for detecting and quantifying impurities in 3-chloro-5-fluorophenol, a related compound, which is crucial in ensuring the quality of pharmaceutical materials (Denton et al., 2017).

Biological Studies : Naganagowda et al. (2012) synthesized new derivatives of 3-chloro-1-benzothiophene-2-carbonylchloride, a compound structurally similar to 3-(3-Chloro-5-fluorophenyl)propiophenone, and evaluated their antibacterial and antifungal activities, which is important in the development of new antimicrobial agents (Naganagowda et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVGTRSOJXHWSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644933 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-5-fluorophenyl)propiophenone | |

CAS RN |

898750-01-1 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)